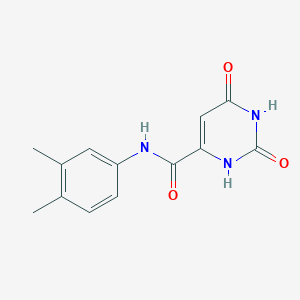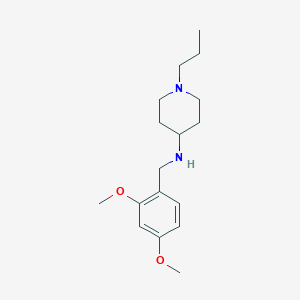![molecular formula C19H35N3 B4892858 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(3-phenylpropyl)propane-1,3-diamine](/img/structure/B4892858.png)
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(3-phenylpropyl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(3-phenylpropyl)propane-1,3-diamine is an organic compound with the molecular formula C19H34N4. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless or pale yellow liquid with a characteristic amine odor and is soluble in water and alcohols but insoluble in common organic solvents .
准备方法
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(3-phenylpropyl)propane-1,3-diamine involves a multi-step process. One common method includes the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then subjected to nucleophilic substitution with 3-aminopropylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反应分析
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(3-phenylpropyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with alkyl halides or acyl chlorides to form substituted amines
科学研究应用
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(3-phenylpropyl)propane-1,3-diamine has a wide
属性
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(3-phenylpropyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3/c1-20(2)14-9-17-22(18-10-15-21(3)4)16-8-13-19-11-6-5-7-12-19/h5-7,11-12H,8-10,13-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBKVVEKOURBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCC1=CC=CC=C1)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4E)-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B4892778.png)
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)

![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B4892791.png)
![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
![(5E)-1-benzyl-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4892814.png)
![2-(4-FLUOROPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE](/img/structure/B4892817.png)
![4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4892823.png)
![1-[5-(4-Ethylphenoxy)pentyl]imidazole](/img/structure/B4892824.png)
![3-(1,3-benzodioxol-5-yl)-5-[(E)-2-methylbut-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)

![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B4892871.png)

